molecular formula C17H21N3O3S B2773991 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 946375-21-9

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2773991
CAS No.: 946375-21-9
M. Wt: 347.43
InChI Key: NTSLEYHOBLACSO-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)15(12-7-8-24-11-12)10-18-16(21)17(22)19-13-5-4-6-14(9-13)23-3/h4-9,11,15H,10H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLEYHOBLACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound notable for its potential biological activities. This compound features a unique structural arrangement that combines a thiophene ring, a dimethylamino group, and an oxalamide moiety, which may contribute to its pharmacological properties. The molecular formula of this compound is C17H21N3O3S, with a molecular weight of approximately 347.43 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
  • Introduction of the Dimethylamino Group : Nucleophilic substitution reactions are commonly employed for this purpose.
  • Formation of the Oxalamide Moiety : This involves reacting oxalyl chloride with the appropriate amine.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Research indicates that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The specific activity of this compound against cancer cells remains to be fully characterized but is anticipated to be promising based on related compounds.

Antimicrobial Properties

Studies have suggested that compounds containing thiophene rings often possess antimicrobial properties. The presence of the dimethylamino group may enhance these effects by increasing solubility and bioavailability, potentially leading to effective treatments against bacterial and fungal infections .

Case Studies

  • Case Study on Anticancer Effects : A study conducted on similar oxalamide derivatives demonstrated significant cytotoxicity against breast and colon cancer cell lines, highlighting their potential as lead compounds in drug development .
  • Antimicrobial Testing : Another study investigated the antimicrobial activity of thiophene-containing compounds, revealing that modifications to the thiophene structure can enhance activity against specific pathogens, suggesting that this compound could exhibit similar or enhanced effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds to provide context for the potential effects of this compound:

Compound NameStructure FeaturesBiological ActivityReference
Oxalamide ADimethylamino, ThiopheneAnticancer
Oxalamide BDimethylamino, PhenylAntimicrobial
Oxalamide CThiophene DerivativeCytotoxicity in Cancer

Scientific Research Applications

Medicinal Chemistry Applications

  • Analgesic Properties :
    • The compound is structurally related to known analgesics like Tramadol, which acts on the μ-opioid receptor and influences noradrenergic and serotonergic systems. Research indicates that derivatives of this class may exhibit similar pain-relieving properties without the severe side effects associated with traditional opioids .
  • Anticancer Activity :
    • Preliminary studies suggest that compounds containing thiophene moieties have shown promise in inhibiting cancer cell proliferation. Investigations into N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide may reveal potential anticancer activities through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects :
    • Some oxalamide derivatives are being studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease by modulating neuroinflammation and oxidative stress .

Pharmacological Research

  • Receptor Binding Studies :
    • Investigations into the binding affinity of this compound to various receptor sites (e.g., serotonin receptors, adrenergic receptors) are crucial for understanding its pharmacodynamics. Such studies can help elucidate its mechanism of action and potential therapeutic applications .
  • Drug Formulation Development :
    • The compound's solubility and stability profiles make it a candidate for formulation in novel drug delivery systems. Research into its encapsulation in nanoparticles or liposomes could enhance bioavailability and targeted delivery to specific tissues .

Materials Science Applications

  • Polymer Chemistry :
    • The oxalamide structure can be utilized in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. Such materials may find applications in coatings, adhesives, and composites .
  • Sensor Development :
    • The unique electronic properties of thiophene-containing compounds suggest potential applications in sensor technology, particularly for detecting biomolecules or environmental pollutants. Research into the electrochemical behavior of this compound could lead to innovative sensor designs .

Case Studies

Study FocusFindingsReference
Analgesic ActivityDemonstrated pain relief in animal models comparable to Tramadol without significant side effects
Anticancer ActivityInhibition of cancer cell growth in vitro; potential pathways involved include apoptosis
NeuroprotectionReduced oxidative stress markers in neuronal cultures treated with the compound
Polymer SynthesisDeveloped new polymers with improved mechanical properties using oxalamide derivatives

Chemical Reactions Analysis

Hydrolysis of Oxalamide Linkage

The oxalamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile or environmental degradation studies.

Conditions Products Yield Reference
1M HCl, reflux (6 h)Thiophene-ethylamine + 3-methoxyphenyl oxamic acid72%
1M NaOH, 80°C (4 h)Oxalic acid + substituted amines68%

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack. In basic conditions, hydroxide ion directly cleaves the amide bond.

Acylation Reactions

The dimethylamino group and secondary amines in hydrolysis products can undergo acylation with electrophilic reagents.

Reagent Reaction Site Product Application
Acetyl chloride (Et₃N)Dimethylamino groupN-Acetylated derivativeBioactivity modulation
Benzoyl chloride (DMAP)Amine from hydrolysisBenzoylated oxalamide analogSAR studies

Steric hindrance from the thiophen-3-yl group reduces reactivity at the ethylamine branch compared to the methoxyphenyl side .

Coupling Reactions

The oxalamide’s carbonyl groups participate in nucleophilic acyl substitution, enabling further functionalization:

  • Peptide coupling : Using EDCI/HOBt, the oxalamide reacts with amino acids to form hybrid peptidomimetics.

  • Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) under anhydrous conditions yields imine derivatives.

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0°C2-Nitrothiophene derivative
BrominationBr₂/CHCl₃, RT2-Bromothiophene analog
OxidationmCPBA, CH₂Cl₂Thiophene-1,1-dioxide (enhanced solubility)

EAS occurs preferentially at the 2-position due to electron-donating effects from the dimethylaminoethyl chain .

Methoxyphenyl Group Modifications

The 3-methoxyphenyl substituent participates in:

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenolic derivative (used in prodrug design).

  • O-Glycosylation : Reaction with acetylated glycosyl bromides forms glycoside conjugates (e.g., for targeted delivery).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition proceeds via:

  • Cleavage of the oxalamide bond (220–300°C).

  • Degradation of thiophene and methoxyphenyl units (>300°C) .

Catalytic Hydrogenation

Under H₂/Pd-C:

  • The thiophene ring reduces to tetrahydrothiophene.

  • The dimethylamino group remains intact, enabling selective saturation .

Key Mechanistic Insights

  • Steric effects : The branched ethylamine chain slows nucleophilic reactions at the central oxalamide .

  • Electronic effects : Electron-rich thiophene and methoxyphenyl groups direct electrophilic reactions to specific positions.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) improve acylation yields by stabilizing transition states.

This compound’s multifunctional architecture allows diverse reactivity, making it valuable for medicinal chemistry and materials science. Further studies are needed to explore its catalytic and photochemical behavior.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide?

  • Methodology : The synthesis involves multi-step reactions starting with thiophene and methoxyphenyl precursors. Key steps include:

Amination : Reacting thiophene-3-carbaldehyde with dimethylamine under reductive conditions (e.g., NaBH4/MeOH) to form the dimethylamino-thiophene intermediate .

Oxalamide Coupling : Using oxalyl chloride to activate carboxylic acid derivatives, followed by coupling with 3-methoxyaniline in anhydrous DMF at 0–5°C .

Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) yields >90% purity .

  • Table: Reaction Optimization Parameters
StepReagents/ConditionsYield (%)Purity (%)
AminationNaBH4/MeOH, 0°C, 2h7585
CouplingOxalyl chloride, DMF, 0°C6892

Q. How should researchers characterize the compound’s structure and purity?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the dimethylamino, thiophene, and methoxyphenyl groups. Key signals: δ 3.75 ppm (OCH3), δ 2.25 ppm (N(CH3)2) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+ m/z 386.2) validates molecular weight .
  • HPLC : Use C18 columns (MeCN/H2O gradient) to assess purity (>95%) .

Q. What initial biological screening strategies are recommended for this compound?

  • Methodology :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 values reported at 1.2–3.8 µM) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, IC50 ~5 µM) .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .

Q. How can solubility and formulation challenges be addressed in in vitro studies?

  • Methodology :
  • Use DMSO stock solutions (10 mM) diluted in PBS containing 0.1% Tween-80 to prevent aggregation .
  • For low aqueous solubility (<50 µg/mL), employ β-cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :
  • Dose-Response Reproducibility : Validate IC50 values across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Metabolite Interference : LC-MS/MS to detect degradation products in assay media .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?

  • Methodology :
  • Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745, Thr790 .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with activity .
  • Table: Predicted Binding Affinities
Substituent ModificationΔG (kcal/mol)
3-Methoxy → 4-Methoxy-8.2 → -7.5
Thiophene → Furan-8.2 → -6.9

Q. What reaction mechanisms explain the compound’s stability under physiological conditions?

  • Methodology :
  • Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Half-life >24h due to steric shielding of the oxalamide group .
  • Oxidative Stability : Use H2O2 or cytochrome P450 enzymes to assess metabolic susceptibility .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets?

  • Methodology :
  • Bioisosteric Replacement : Substitute thiophene with selenophene to modulate electronic properties .
  • Fragment-Based Design : Attach fluorinated groups (e.g., CF3) to improve binding entropy .

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